molecular formula C15H7ClF3N3O3 B2385788 4-(2-Chloro-4-nitrophenoxy)-2-(trifluoromethyl)quinazoline CAS No. 337924-99-9

4-(2-Chloro-4-nitrophenoxy)-2-(trifluoromethyl)quinazoline

Cat. No. B2385788
CAS RN: 337924-99-9
M. Wt: 369.68
InChI Key: HFNVLMICKIQEFE-UHFFFAOYSA-N
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Description

4-(2-Chloro-4-nitrophenoxy)-2-(trifluoromethyl)quinazoline, also known as CNPQ, is a synthetic quinazoline derivative that has been used in a variety of scientific research applications. It has been studied for its potential as a therapeutic agent for various diseases, including cancer, and has been found to have a wide range of biochemical and physiological effects.

Scientific Research Applications

Optoelectronic Material Development

Quinazoline derivatives, including compounds like 4-(2-Chloro-4-nitrophenoxy)-2-(trifluoromethyl)quinazoline, play a crucial role in the synthesis and application of materials for electronic devices. These derivatives are integral in fabricating materials for organic light-emitting diodes (OLEDs), including white OLEDs and highly efficient red phosphorescent OLEDs. Their incorporation into π-extended conjugated systems is valuable for creating novel optoelectronic materials, proving their importance in developing luminous small molecules and chelate compounds that exhibit photo- and electroluminescence. This utility spans across the creation of materials for nonlinear optical materials and colorimetric pH sensors, showcasing the broad spectrum of application in optoelectronics and photonics (Lipunova et al., 2018).

Medicinal Chemistry Innovations

In medicinal chemistry, quinazoline and its derivatives have been extensively studied for their biological activities. The quinazoline framework is foundational in the discovery of compounds with anticancer, antibacterial, anti-inflammatory, and antiviral properties. The modification of quinazoline cores with various bioactive moieties leads to the creation of potent medicinal agents. This adaptability has made quinazoline a versatile lead molecule in the synthesis of novel therapeutic agents, with significant antibacterial activity on common pathogens like Staphylococcus aureus and Escherichia coli. This research underscores the potential of quinazoline derivatives in combating antibiotic resistance and advancing drug development (Tiwary et al., 2016).

Pesticidal Activity Research

Quinazoline derivatives have been identified for their varied pesticidal activities, including antibacterial, antifungal, insecticidal, herbicidal, antiviral, and acaricidal effects. The introduction of different pharmacophores into the quinazoline framework has enabled the synthesis of derivatives with enhanced pesticidal activities. These advancements highlight the importance of quinazoline compounds in developing novel pesticides, offering a promising avenue for agricultural and environmental protection applications (Wang et al., 2017).

properties

IUPAC Name

4-(2-chloro-4-nitrophenoxy)-2-(trifluoromethyl)quinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H7ClF3N3O3/c16-10-7-8(22(23)24)5-6-12(10)25-13-9-3-1-2-4-11(9)20-14(21-13)15(17,18)19/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFNVLMICKIQEFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NC(=N2)C(F)(F)F)OC3=C(C=C(C=C3)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H7ClF3N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Chloro-4-nitrophenoxy)-2-(trifluoromethyl)quinazoline

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